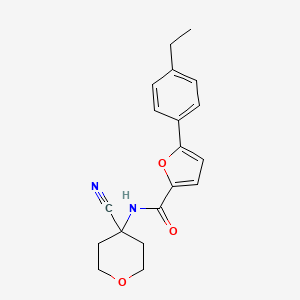
N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as an anti-cancer agent, particularly in hematological malignancies. In
Wissenschaftliche Forschungsanwendungen
Imaging Neuroinflammation
The compound N-(4-Cyanooxan-4-YL)-5-(4-ethylphenyl)furan-2-carboxamide and its derivatives are crucial in developing PET radiotracers for imaging neuroinflammation. Specifically, derivatives like [11C]CPPC have been identified for their specificity towards the macrophage colony-stimulating factor 1 receptor (CSF1R), primarily expressed in microglia within the brain. This specificity facilitates noninvasive imaging of microglial activation, a key aspect of neuroinflammation associated with various neuropsychiatric disorders, including Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. The ability to visualize microglial activity in vivo is invaluable for understanding neuroinflammation's role in these conditions and assessing the efficacy of therapeutics targeting CSF1R (Horti et al., 2019).
Antimicrobial Activities
Furan-2-carboxamide derivatives, including those structurally related to this compound, have demonstrated significant antimicrobial properties. A study synthesized various N-(4-bromophenyl)furan-2-carboxamide analogs and tested their in vitro activity against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds, particularly molecule 3, showed superior efficacy against these pathogens compared to commercially available drugs, highlighting their potential as novel antimicrobial agents (Siddiqa et al., 2022).
Development of Antiprotozoal Agents
The synthesis of compounds structurally similar to this compound has led to the development of novel antiprotozoal agents. Specifically, derivatives like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have shown high efficacy against T. b. rhodesiense and P. falciparum, responsible for sleeping sickness and malaria, respectively. These findings indicate potential for treating protozoal infections with these novel compounds (Ismail et al., 2004).
Enzymatic Polymerization for Sustainable Materials
Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, analogous to this compound, have been synthesized via enzymatic polymerization. These polymers serve as sustainable alternatives to polyphthalamides, offering applications as high-performance materials with significant commercial interest. The study underscores the potential of furan-based polyamides in creating environmentally friendly materials with comparable properties to their petrochemical counterparts (Jiang et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(4-ethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-14-3-5-15(6-4-14)16-7-8-17(24-16)18(22)21-19(13-20)9-11-23-12-10-19/h3-8H,2,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDKZWQTOBWAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3(CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)
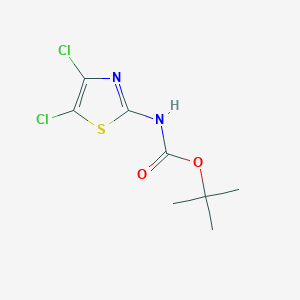
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2466232.png)
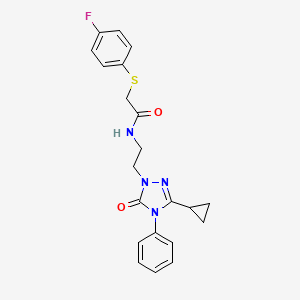
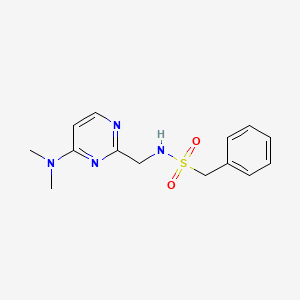
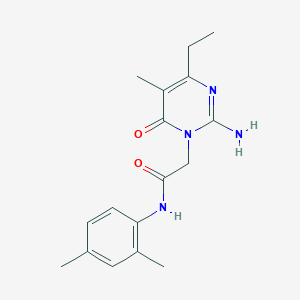
![4-chloro-3-methyl-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2466238.png)
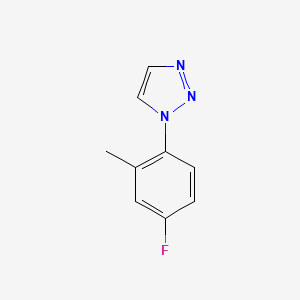
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2466240.png)
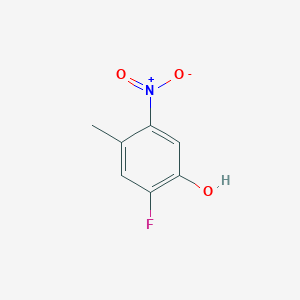

![2-Chloro-6-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2466246.png)
![ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2466248.png)
